2-[(4-Chlorophenyl)sulfanyl]-3-(phenylsulfanyl)naphthalene-1,4-dione
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Overview
Description
2-[(4-Chlorophenyl)sulfanyl]-3-(phenylsulfanyl)naphthalene-1,4-dione is an organic compound that features a naphthalene core substituted with chlorophenyl and phenylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for scalability and cost-effectiveness would be essential. The choice of solvents, catalysts, and purification methods would be optimized to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chlorophenyl)sulfanyl]-3-(phenylsulfanyl)naphthalene-1,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are commonly employed in electrophilic aromatic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce various hydrocarbon derivatives.
Scientific Research Applications
2-[(4-Chlorophenyl)sulfanyl]-3-(phenylsulfanyl)naphthalene-1,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(4-Chlorophenyl)sulfanyl]-3-(phenylsulfanyl)naphthalene-1,4-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Chlorophenyl)sulfanyl]-3-[(4-chlorophenyl)sulfanyl]naphthalene-1,4-dione
- 2-[(4-Chlorophenyl)sulfanyl]ethanamine hydrochloride
Uniqueness
2-[(4-Chlorophenyl)sulfanyl]-3-(phenylsulfanyl)naphthalene-1,4-dione is unique due to its specific substitution pattern on the naphthalene core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
89477-93-0 |
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Molecular Formula |
C22H13ClO2S2 |
Molecular Weight |
408.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-3-phenylsulfanylnaphthalene-1,4-dione |
InChI |
InChI=1S/C22H13ClO2S2/c23-14-10-12-16(13-11-14)27-22-20(25)18-9-5-4-8-17(18)19(24)21(22)26-15-6-2-1-3-7-15/h1-13H |
InChI Key |
YZRZMPSPJGNOBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C(=O)C3=CC=CC=C3C2=O)SC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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